molecular formula C12H17BrClN3OSi B8152131 5-bromo-4-chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine

5-bromo-4-chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine

Cat. No. B8152131
M. Wt: 362.72 g/mol
InChI Key: ZDPCHJKIUABEQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-4-chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C12H17BrClN3OSi and its molecular weight is 362.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-bromo-4-chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-bromo-4-chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Drug Discovery and Pharmacology : The synthesis of 5-substituted 2′-deoxytubercidin derivatives, including those with chloro, bromo, or methyl substituents at C-5, indicates potential applications in drug discovery and pharmacology (Seela & Thomas, 1994).

  • Antiproliferative and Antiviral Properties : Pyrrolo[2,3-D]-pyrimidine nucleoside analogs, including 6-substituted derivatives, show promising antiproliferative and antiviral properties. This suggests potential applications in cancer therapy (Swayze et al., 1992).

  • Antiviral Activity Against Various Viruses : Compounds such as 7-[(2-hydroxyethoxy)methyl]pyrrolo[2,3-d]pyrimidines have shown antiviral activity against a range of viruses, including HIV, hepatitis B, and polio (Saxena et al., 1988).

  • Biochemical Significance as Antibiotics : The synthesis of 4,5-disubstituted 7-(-D-ribofuranosyl)pyrrolo[2,3-d]pyrimidines may have potential biochemical significance, particularly as antibiotics (Hinshaw et al., 1969).

  • Synthesis of Biologically Active Compounds : Studies have explored new synthesis routes for pyrimido[4,5-e][1,3,4]thiadiazine derivatives and related 7-amino derivatives, expanding the possibilities for creating biologically active compounds (Rahimizadeh et al., 2007).

  • Inhibitory Activity on Xanthine Oxidase : Research has shown that the N-methyl isomers of 2-amino-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one exhibit inhibitory activity on xanthine oxidase, an enzyme involved in purine metabolism (Seela et al., 1984).

  • Tyrosine Kinase Inhibitors and Anticancer Agents : Studies on 2-amino-4-m-bromoanilino-6-arylmethyl-7H-pyrrolo[2,3-d]pyrimidines indicate their potential as tyrosine kinase inhibitors and antiangiogenic agents, relevant in cancer treatment (Gangjee et al., 2010).

  • Antitumor Activity : An acyclonucleoside derivative of 5-fluorouracil showed promising antitumor activity and increased survival in leukemic mice, demonstrating potential for cancer treatment (Rosowsky et al., 1981).

properties

IUPAC Name

2-[(5-bromo-4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrClN3OSi/c1-19(2,3)5-4-18-8-17-6-9(13)10-11(14)15-7-16-12(10)17/h6-7H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDPCHJKIUABEQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCOCN1C=C(C2=C1N=CN=C2Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrClN3OSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-4-chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine

Synthesis routes and methods

Procedure details

Sodium hydride (60% dispersion in mineral oil, 0.205 g, 5.13 mmol) was suspended in 5 mL dimethylformamide. The mixture was stirred for 10 min and then cooled at 0° C. with an ice bath. 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1 g, 4.30 mmol) dissolved in 5 mL dimethylformamide was added dropwise and the mixture was stirred for 30 min. At the same temperature [2-(chloromethoxy)ethyl](trimethyl)silane (0.9 g, 5.4 mmol) dissolved in 5 mL dimethylformamide was added dropwise and stirred for 30 min at 0° C. The mixture was poured into water and extracted twice with ethyl acetate. The organics were dried over sodium sulphate and concentrated under reduced pressure. The residue was purified using SP1® Purification System (0% to 100%, hexane-ethyl acetate) to give 1.18 g (76% yield) of the title compound as a white solid. Purity 100%.
Quantity
0.205 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0.9 g
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Five
Yield
76%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-bromo-4-chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine
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5-bromo-4-chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine
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5-bromo-4-chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine
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5-bromo-4-chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 6
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5-bromo-4-chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine

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